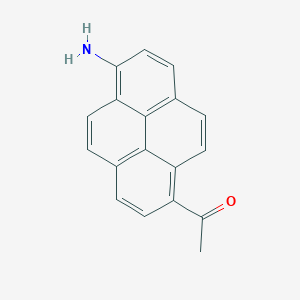
1-(6-Aminopyren-1-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Aminopyren-1-YL)ethan-1-one is an organic compound with the molecular formula C18H13NO It contains a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(6-Aminopyren-1-YL)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pyrene with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Aminopyren-1-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrene derivatives.
Applications De Recherche Scientifique
1-(6-Aminopyren-1-YL)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of molecular interactions and as a fluorescent probe due to its aromatic structure.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 1-(6-Aminopyren-1-YL)ethan-1-one involves its interaction with various molecular targets. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, its ability to undergo redox reactions makes it a useful tool in studying oxidative stress and related pathways .
Comparaison Avec Des Composés Similaires
1-Acetylpyrene: Similar structure but lacks the amino group.
1-Pyrenylbut-2-yn-1-one: Contains an alkyne group instead of an ethanone group.
1-Pyrenylmethanol: Contains a hydroxyl group instead of a ketone.
Uniqueness: 1-(6-Aminopyren-1-YL)ethan-1-one is unique due to the presence of both an amino group and a ketone group on the pyrene moiety. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Propriétés
Numéro CAS |
65838-91-7 |
|---|---|
Formule moléculaire |
C18H13NO |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
1-(6-aminopyren-1-yl)ethanone |
InChI |
InChI=1S/C18H13NO/c1-10(20)13-6-2-11-4-8-15-16(19)9-5-12-3-7-14(13)17(11)18(12)15/h2-9H,19H2,1H3 |
Clé InChI |
YDIWMXNUOFSHSN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


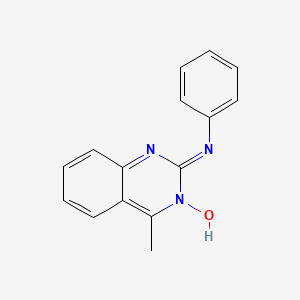
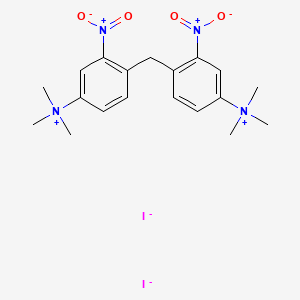
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-phenyl-1,3-oxazol-2(3H)-one](/img/structure/B14486391.png)
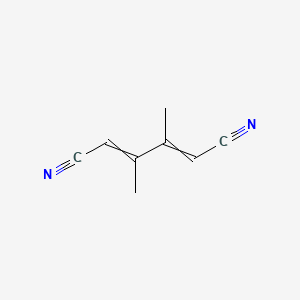
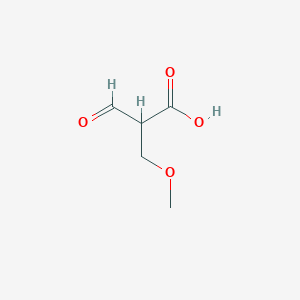
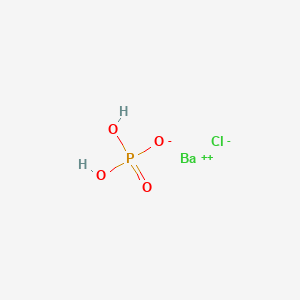
![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)
![8-Methyl-1-(propan-2-yl)spiro[4.5]deca-3,7-dien-2-one](/img/structure/B14486435.png)

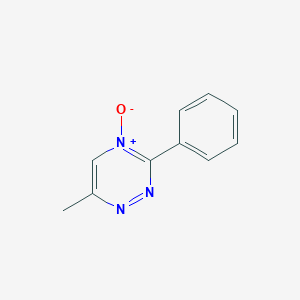

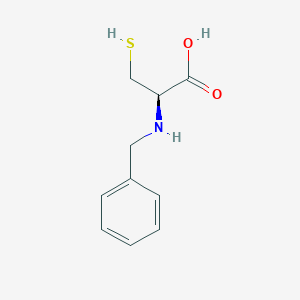

![Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate](/img/structure/B14486458.png)
